S-[(1E)-3-acetyl-5-oxo-4,5-dihydro-3H-6,1,3-benzothiadiazocin-2-yl] ethanethioate
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Overview
Description
3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL ETHANETHIOATE is a complex organic compound featuring a benzothiadiazocine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL ETHANETHIOATE typically involves multi-step organic reactions. The process begins with the formation of the benzothiadiazocine ring, followed by the introduction of acetyl and ethanethioate groups. Common reagents used in these reactions include acetic anhydride, thiol derivatives, and various catalysts to facilitate the cyclization and functionalization steps.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. Advanced techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL ETHANETHIOATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or thioethers. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with varying properties.
Scientific Research Applications
Chemistry
In chemistry, 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL ETHANETHIOATE is used as a building block for synthesizing more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of diseases where modulation of specific pathways is required.
Industry
In industry, the compound’s properties are leveraged for the development of new materials, such as polymers and coatings. Its stability and reactivity make it suitable for applications requiring durable and functional materials.
Mechanism of Action
The mechanism of action of 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL ETHANETHIOATE involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to therapeutic effects. For example, the compound may inhibit or activate enzymes, bind to receptors, or interfere with cellular processes, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzothiadiazocine derivatives, such as:
- 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL METHANETHIOATE
- 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL PROPANETHIOATE
Uniqueness
What sets 3-ACETYL-5-OXO-4,5-DIHYDRO-3H-6,1,3-BENZOTHIADIAZOCIN-2-YL ETHANETHIOATE apart is its specific functional groups and their arrangement, which confer unique reactivity and properties. This makes it particularly valuable for applications requiring precise chemical modifications and interactions.
Properties
Molecular Formula |
C13H12N2O3S2 |
---|---|
Molecular Weight |
308.4 g/mol |
IUPAC Name |
S-(3-acetyl-5-oxo-4H-6,1,3-benzothiadiazocin-2-yl) ethanethioate |
InChI |
InChI=1S/C13H12N2O3S2/c1-8(16)15-7-12(18)20-11-6-4-3-5-10(11)14-13(15)19-9(2)17/h3-6H,7H2,1-2H3 |
InChI Key |
GANWUUDBSRFHKR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CC(=O)SC2=CC=CC=C2N=C1SC(=O)C |
Origin of Product |
United States |
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